molecular formula C21H24N2O4 B3796673 N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide

Cat. No.: B3796673
M. Wt: 368.4 g/mol
InChI Key: IPTOSFLJZSZCSV-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide is a synthetic compound with a complex structure that includes a chromene ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene and pyrrolidine intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring. The pyrrolidine ring can be synthesized through a series of condensation and cyclization reactions. The final step involves coupling the chromene and pyrrolidine intermediates with a carboxamide group under controlled conditions, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromene ring and a pyrrolidine ring with a carboxamide group sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and novel applications .

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19-11-16(13-23(19)12-14-6-2-1-3-7-14)22-20(25)17-10-15-8-4-5-9-18(15)27-21(17)26/h4-5,8-10,14,16H,1-3,6-7,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTOSFLJZSZCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
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N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide

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